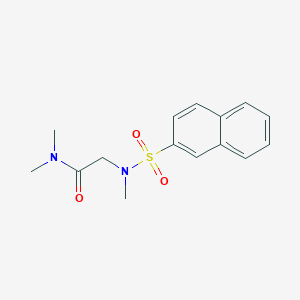
2,6-dichlorophenyl benzoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorophenyl benzoylcarbamate, also known as dichlorphenamide, is a chemical compound used in scientific research for its pharmacological properties. It belongs to the class of sulfonamide diuretics and is primarily used as a carbonic anhydrase inhibitor.
Wirkmechanismus
The mechanism of action of 2,6-dichlorophenyl benzoylcarbamate is primarily related to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the production of bicarbonate ions, which are important for maintaining the pH balance in the body. By inhibiting carbonic anhydrase, this compound helps to decrease the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can lead to a decrease in intraocular pressure and a decrease in seizure activity. Additionally, this compound has been shown to have diuretic effects, which can help to decrease fluid retention in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-dichlorophenyl benzoylcarbamate in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. Additionally, this compound has been shown to have a relatively low toxicity, making it a safe compound to use in lab experiments.
One of the main limitations of using this compound in lab experiments is its specificity. As a carbonic anhydrase inhibitor, it may not be effective in studying other physiological processes that are not related to carbonic anhydrase. Additionally, its diuretic effects may interfere with certain experiments that require the maintenance of fluid balance in the body.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dichlorophenyl benzoylcarbamate in scientific research. One potential area of research is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Additionally, this compound may be useful in the treatment of other conditions that are related to carbonic anhydrase activity, such as metabolic acidosis and cystic fibrosis.
Conclusion:
In conclusion, this compound is a useful compound in scientific research due to its pharmacological properties as a carbonic anhydrase inhibitor. Its ability to decrease intraocular pressure and seizure activity make it a useful tool in the treatment of glaucoma and epilepsy. While it has limitations in terms of its specificity and diuretic effects, it remains a valuable compound for studying the role of carbonic anhydrase in various physiological processes.
Synthesemethoden
The synthesis of 2,6-dichlorophenyl benzoylcarbamate involves the reaction of 2,6-dichlorophenol with phosgene to form 2,6-dichlorobenzoyl chloride. This intermediate is then reacted with ammonium carbonate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorophenyl benzoylcarbamate has been extensively used in scientific research for its pharmacological properties. It is primarily used as a carbonic anhydrase inhibitor and has been shown to be effective in the treatment of glaucoma and epilepsy. Additionally, it has been used in the treatment of altitude sickness, as it helps to decrease the symptoms associated with this condition.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl) N-benzoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO3/c15-10-7-4-8-11(16)12(10)20-14(19)17-13(18)9-5-2-1-3-6-9/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYEXHXIKEELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)
![3-iodobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5837408.png)




![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)

